molecular formula C6H4ClI2N B14056485 2-Chloro-4,6-diiodoaniline

2-Chloro-4,6-diiodoaniline

Cat. No.: B14056485
M. Wt: 379.36 g/mol
InChI Key: FIVCCEHZIYCZTA-UHFFFAOYSA-N
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Description

2-Chloro-4,6-diiodoaniline (C₆H₄ClI₂N) is a halogenated aniline derivative characterized by a chlorine atom at position 2 and iodine atoms at positions 4 and 6 on the aromatic ring. This compound is synthesized via a halogenation/diazotization strategy, achieving an 88% yield through optimized reaction conditions involving sequential iodination of aniline derivatives . Key physical properties include a melting point of 71–73°C and distinct spectral features:

  • ¹H NMR (CDCl₃): δ 7.79 (s, 1H, aromatic), 7.50 (s, 1H, aromatic), 4.56 (s, 2H, NH₂) .
  • IR: Strong N-H stretches at 3416–3387 cm⁻¹ and C-I vibrations at 950 cm⁻¹ .
  • HRMS: [M-H]⁻ peak at m/z 377.8179 (calc. 377.8122) .

The compound’s electronic structure is influenced by the electron-withdrawing effects of chlorine and iodine, directing further substitution reactions and impacting its reactivity in synthetic applications.

Properties

Molecular Formula

C6H4ClI2N

Molecular Weight

379.36 g/mol

IUPAC Name

2-chloro-4,6-diiodoaniline

InChI

InChI=1S/C6H4ClI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2

InChI Key

FIVCCEHZIYCZTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4,6-diiodoaniline can be synthesized through the halogenation of aniline derivatives. The general procedure involves the iodination of 2-chloroaniline using iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 2-Chloro-4,6-diiodoaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-diiodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

2-Chloro-4,6-diiodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-4,6-diiodoaniline exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine and iodine atoms can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Table 1: Comparative Data for Halogenated Anilines

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Spectral Features
2-Chloro-4,6-diiodoaniline (10) Cl (2), I (4,6) C₆H₄ClI₂N 377.82 71–73 88% ¹H NMR: δ 7.79, 7.50 (aromatic); IR: 3416 cm⁻¹ (N-H)
2-Bromo-4,6-diiodoaniline (11) Br (2), I (4,6) C₆H₄BrI₂N 422.77 Not reported Not reported Not available
2,4,6-Triiodoaniline (8) I (2,4,6) C₆H₄I₃N 470.81 Not reported Not reported Not available
2,6-Diiodo-4-nitroaniline (9) I (2,6), NO₂ (4) C₆H₄I₂N₂O₂ 389.92 Not reported Not reported Not available
2-Chloro-4,6-dinitroaniline Cl (2), NO₂ (4,6) C₆H₄ClN₃O₄ 217.57 Not reported Not reported Safety hazards noted

Key Observations :

  • Molecular Weight : Iodine substituents significantly increase molecular weight (e.g., 377.82 for compound 10 vs. 217.57 for the dinitro analog).
  • Melting Points : Compound 10 has a moderate melting point (71–73°C), likely due to balanced halogen size and symmetry. Nitro-substituted analogs (e.g., compound 9) may exhibit higher melting points due to stronger dipole interactions, though data is unavailable.
  • Spectral Trends : The NH₂ group in compound 10 shows upfield shifts (δ 4.56 ppm) compared to typical aniline NH₂ signals (δ 3–5 ppm), influenced by electron-withdrawing halogens .

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